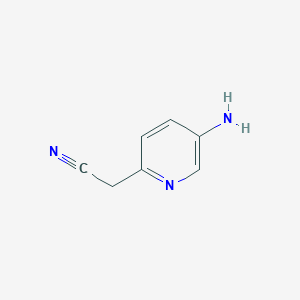
2-(5-氨基吡啶-2-基)乙腈
描述
2-(5-Aminopyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C7H7N3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-(5-Aminopyridin-2-yl)acetonitrile consists of a pyridine ring attached to an acetonitrile group at the 2-position and an amino group at the 5-position .Physical And Chemical Properties Analysis
2-(5-Aminopyridin-2-yl)acetonitrile has a molecular weight of 133.15100 and a density of 1.198g/cm3. Its boiling point is 345.936ºC at 760 mmHg .科学研究应用
合成与表征
芳基吡嗪并[1,2-a]嘧啶衍生物的合成:利用 2-氨基吡嗪,已实现芳基吡嗪并[1,2-a]嘧啶-亚甲基乙腈的有效合成。此过程对于创建各种嘧啶衍生物很重要 (Pratap 等人,2007)。
2-氨基吡啶鎓配合物的形成:由乙腈溶液合成的 2-氨基吡啶鎓配合物表现出显着的相互作用和晶体结构,有助于我们理解吡啶衍生物 (Luque 等人,1997)。
光谱研究
- 氢键电荷转移配合物的谱分析:涉及 2-氨基吡啶的电荷转移配合物的谱研究阐明了它们在各种溶剂中的形成和性质,提供了对氨基吡啶衍生物行为的见解 (Al-Ahmary 等人,2011)。
结合模式和配合物形成
与钌(II)片段的结合模式:已经探索了 2-氨基吡啶与钌(II)片段的结合模式,揭示了配位化学的多种相互作用和影响 (Standfest-Hauser 等人,2003)。
镧系元素足酸盐的形成:关于与 2-氨基吡啶衍生物形成异双核配合物的研究扩展了我们对发光性质和金属-配体相互作用的理解 (Piguet 等人,1996)。
分子印迹和聚合
分子印迹研究:已经研究了 2-氨基吡啶在各种聚合中的分子印迹,揭示了印迹过程的特异性和效率 (Cummins 等人,2005)。
聚合物改性电极:氨基吡啶(包括 2-氨基吡啶)的电化学氧化已导致制备具有半导体性质的聚合物改性电极,从而在化学传感中开辟了潜在的应用 (Park 等人,1996)。
安全和危害
属性
IUPAC Name |
2-(5-aminopyridin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-4-3-7-2-1-6(9)5-10-7/h1-2,5H,3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFOAQCUCHWHPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619257 | |
| Record name | (5-Aminopyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Aminopyridin-2-yl)acetonitrile | |
CAS RN |
883993-15-5 | |
| Record name | (5-Aminopyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


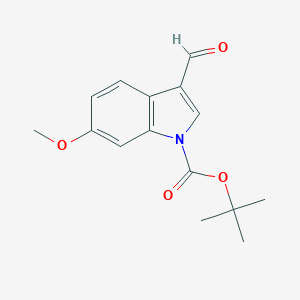
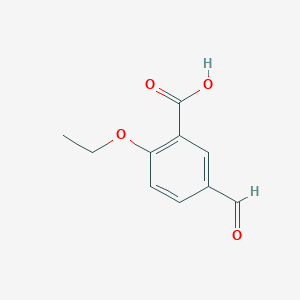
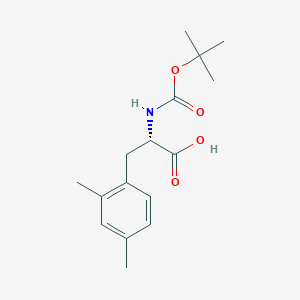
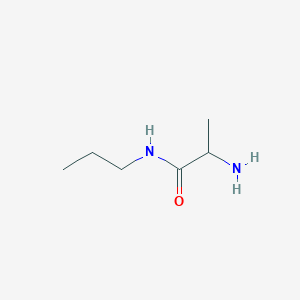
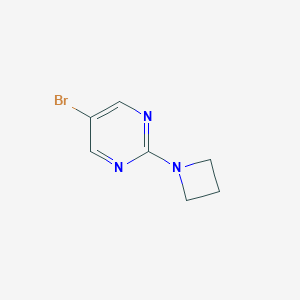
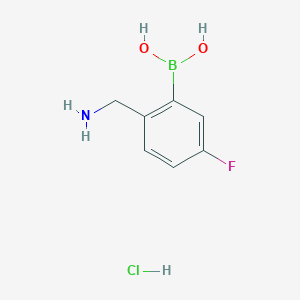
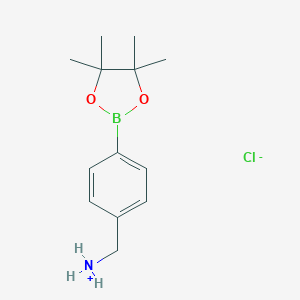
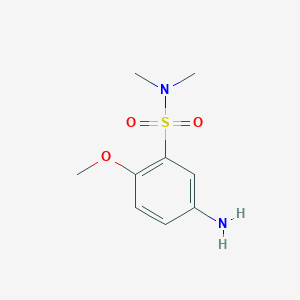
![1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B113095.png)
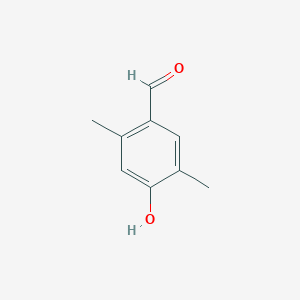
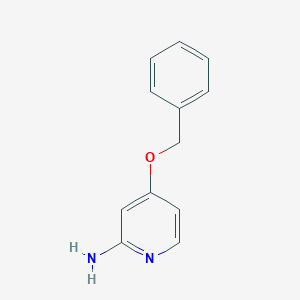
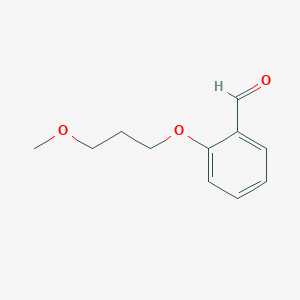
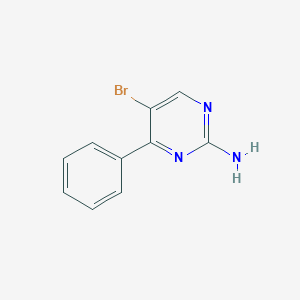
![Imidazo[1,5-A]pyridine-5-carbaldehyde](/img/structure/B113110.png)